2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-cyclopentylacetamide
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Overview
Description
2-({3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL}SULFANYL)-N-CYCLOPENTYLACETAMIDE is a complex organic compound that features a benzodioxole moiety, a quinazolinone core, and a cyclopentylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL}SULFANYL)-N-CYCLOPENTYLACETAMIDE typically involves multiple steps, starting with the preparation of the benzodioxole and quinazolinone intermediates. The benzodioxole moiety can be synthesized by the reaction of catechol with dihalomethanes in the presence of a base . The quinazolinone core is often prepared through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents .
This can be achieved through a series of nucleophilic substitution and condensation reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .
Chemical Reactions Analysis
Types of Reactions
2-({3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL}SULFANYL)-N-CYCLOPENTYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinones under strong oxidizing conditions.
Reduction: The quinazolinone core can be reduced to form dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole and quinazolinone positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols .
Major Products
The major products formed from these reactions include quinone derivatives, dihydroquinazoline derivatives, and various substituted benzodioxole and quinazolinone compounds .
Scientific Research Applications
2-({3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL}SULFANYL)-N-CYCLOPENTYLACETAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-({3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL}SULFANYL)-N-CYCLOPENTYLACETAMIDE involves its interaction with molecular targets such as COX enzymes. The benzodioxole moiety is believed to play a crucial role in binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition leads to a reduction in the production of pro-inflammatory prostaglandins, which is the basis for its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PYRROLIDINE: This compound shares the benzodioxole moiety but differs in its core structure and functional groups.
1-BENZO[1,3]DIOXOL-5-YL-3-N-FUSED HETEROARYL INDOLES: These compounds also contain the benzodioxole moiety and have shown anticancer activity.
Uniqueness
2-({3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL}SULFANYL)-N-CYCLOPENTYLACETAMIDE is unique due to its combination of a benzodioxole moiety, a quinazolinone core, and a cyclopentylacetamide group.
Properties
Molecular Formula |
C23H23N3O4S |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
2-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxoquinazolin-2-yl]sulfanyl-N-cyclopentylacetamide |
InChI |
InChI=1S/C23H23N3O4S/c27-21(24-16-5-1-2-6-16)13-31-23-25-18-8-4-3-7-17(18)22(28)26(23)12-15-9-10-19-20(11-15)30-14-29-19/h3-4,7-11,16H,1-2,5-6,12-14H2,(H,24,27) |
InChI Key |
YUBNYZBNOCMFEL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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